molecular formula C11H15NO2 B14331286 Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 107638-91-5

Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B14331286
CAS No.: 107638-91-5
M. Wt: 193.24 g/mol
InChI Key: VUVCXBTYPGUMNG-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring that is partially hydrogenated and substituted with an ethyl group and a prop-2-yn-1-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the alkylation of a tetrahydropyridine derivative with a propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through the nucleophilic substitution mechanism, where the nitrogen atom of the tetrahydropyridine attacks the carbon atom of the propargyl bromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress in cells, leading to various biological effects, including apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which can influence its reactivity and potential applications. The presence of both an ethyl group and a prop-2-yn-1-yl ester group provides a versatile scaffold for further chemical modifications and functionalization.

Properties

CAS No.

107638-91-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

prop-2-ynyl 1-ethyl-3,6-dihydro-2H-pyridine-5-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-8-14-11(13)10-6-5-7-12(4-2)9-10/h1,6H,4-5,7-9H2,2H3

InChI Key

VUVCXBTYPGUMNG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC=C(C1)C(=O)OCC#C

Origin of Product

United States

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